Sulfamidopyrine
Description
Contextualization of Sulfamidopyrine within Sulfonamide Chemistry
This compound is classified as a sulfonamide derivative. ontosight.ai The sulfonamide functional group, characterized by the structure R−S(=O)2−NR2, is a cornerstone of medicinal chemistry and materials science. wikipedia.org This group consists of a sulfonyl group (O=S=O) attached to an amine group (−NH2). wikipedia.org Sulfonamides are typically crystalline solids due to the rigid nature of this functional group, a property that has historically been utilized for the derivatization and identification of amines. wikipedia.org
The broader class of sulfonamides encompasses a vast array of compounds with diverse applications. nih.gov They are organosulfur compounds that often contain a -SO2NH2 or -SO2NH- group. nih.gov The chemical versatility of the sulfonamide group allows for the synthesis of a wide range of derivatives with tailored properties. researchgate.net
Evolution of Research Interests in this compound and Related Structures
Historically, research interest in compounds related to this compound, particularly those within the broader sulfonamide class, surged in the early 20th century. The discovery of the antibacterial properties of sulfanilamide (B372717) in the 1930s marked a pivotal moment, leading to the synthesis and investigation of thousands of sulfonamide derivatives. wikipedia.orgnih.gov
In more recent times, the focus of chemical research has expanded beyond the initial applications. Contemporary research explores the fundamental chemical properties, synthesis, and potential of these molecules in various domains of chemistry. The use of advanced analytical techniques and computational modeling has allowed for a deeper understanding of their structure-activity relationships and reaction mechanisms. nih.gov For instance, studies have employed virtual screening methods to investigate the interactions of sulfonamide-containing compounds with biological targets. researchgate.netnih.gov
Academic Significance of this compound as a Model Compound for Chemical Investigation
This compound serves as a valuable model compound for several areas of chemical investigation. Its multifaceted structure allows for the study of various chemical principles and reactions. For analytical chemists, the compound presents opportunities for the development of novel determination methods. For example, colorimetric methods have been developed for its quantification. medchemexpress.com
Furthermore, its structure, being a derivative of metamizole (B1201355), makes it an interesting subject for impurity analysis and profiling in pharmaceutical chemistry. caymanchem.com The presence of both a sulfonamide group and a pyrazolone (B3327878) ring system provides a platform to study the interplay of different functional groups within a single molecule, influencing its reactivity, spectroscopic properties, and potential for coordination with metal ions.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 129-89-5 |
| Molecular Formula | C12H14N3NaO4S |
| Molecular Weight | 335.3 g/mol |
| Synonyms | Melaminsulfone, Sulfamipyrine, 4-N-Demethylanalgin |
| Formal Name | 1-[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]-methanesulfonic acid, monosodium salt |
| Solubility | Soluble in water ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRESBCAKEFFDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017066 | |
| Record name | Sulfamidopyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-38-4 | |
| Record name | 1-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]methanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfamidopyrine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamidopyrine | |
| Source | EPA DSSTox | |
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| Record name | 117-38-4 | |
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| Record name | SULFAMIDOPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Derivatization of Sulfamidopyrine
Established Synthetic Routes to Sulfamidopyrine Core Structures
The primary established synthetic route to the this compound core structure involves the sulfomethylation of 4-aminoantipyrine (B1666024). This reaction introduces the methanesulfonate (B1217627) group at the amino position of the 4-aminoantipyrine scaffold. The synthesis is typically achieved through a one-pot reaction involving 4-aminoantipyrine, formaldehyde, and a sulfite (B76179), such as sodium bisulfite.
The synthesis of the precursor, 4-aminoantipyrine, begins with antipyrine (B355649). Antipyrine is treated with a nitrosating agent, such as sodium nitrite (B80452) in the presence of an acid, to form nitroso-antipyrine. This intermediate is then reduced to 4-aminoantipyrine. A patented process describes the synthesis of 4-aminoantipyrine from antipyrine and 50% sulfuric acid, which is then reacted with a sodium nitrite solution in a nitrosation reactor. The resulting nitroso antipyrine is subsequently reduced using ammonium (B1175870) hydrogen sulfite and an aqueous solution of ammonium sulfite to yield 4-aminoantipyrine. nih.gov
Novel Approaches in this compound Synthesis
Research into novel synthetic approaches for this compound and its core structure, 4-aminoantipyrine, focuses on improving reaction efficiency, yield, and utilizing catalytic methods.
Recent Advancements in Reaction Design and Efficiency
Recent advancements in the synthesis of 4-aminoantipyrine derivatives often employ multicomponent reactions (MCRs), which offer a more efficient and atom-economical approach. One notable example is the Betti reaction, a three-component reaction that has been utilized for the synthesis of various 4-aminoantipyrine derivatives. This reaction involves the condensation of an aromatic aldehyde, 4-aminoantipyrine, and a third component, such as 8-hydroxyquinoline (B1678124), in a one-pot setup. researchgate.netnih.gov These MCRs can be performed at room temperature with short reaction times, leading to high yields of the desired products. researchgate.netnih.gov
Ultrasonic mediation has also been explored as a method to enhance the efficiency of synthesizing 4-aminoantipyrine derivatives. A one-pot, three-component reaction of substituted aromatic aldehydes, 2-naphthol, and 4-aminoantipyrine under ultrasonic irradiation has been shown to produce a series of novel derivatives. uobaghdad.edu.iq
Catalytic Strategies in this compound Synthesis
Catalysis plays a significant role in the development of more sustainable and efficient synthetic routes for compounds related to this compound. In the context of the Betti reaction for 4-aminoantipyrine derivatives, fluorite (CaF₂) has been employed as a mild and effective catalyst. researchgate.netnih.gov The use of zirconyl chloride (ZrOCl₂·8H₂O) as a catalyst in the ultrasonic-mediated synthesis of 4-aminoantipyrine derivatives has also been reported. uobaghdad.edu.iq
For the broader class of N-alkylation and N-methylation of amines, which is relevant to the derivatization of the core amine structure, various transition-metal catalysts have been investigated. These include nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, which catalyze the N-alkylation of amines with alcohols. researchgate.net Encapsulated iridium nanocatalysts have been shown to be highly efficient for the selective N-monomethylation of amines using methanol (B129727) as the methylating agent. researchgate.net While not directly applied to this compound synthesis in the reviewed literature, these catalytic strategies for N-functionalization of aromatic amines represent a potential avenue for novel synthetic approaches. semanticscholar.org
Systematic Derivatization of this compound
The derivatization of the this compound scaffold primarily focuses on modifications of the 4-aminoantipyrine core, as direct derivatization of this compound itself is less commonly reported. These modifications aim to introduce new functionalities and explore structure-activity relationships.
Synthesis of Analogs with Modified Substituent Patterns
The synthesis of this compound analogs largely involves the reaction of 4-aminoantipyrine with various electrophiles to modify the amino group. A common derivatization is the formation of Schiff bases through condensation with a wide range of substituted aldehydes and ketones. nih.govnih.gov This reaction creates an imine linkage, allowing for the introduction of diverse aromatic and heterocyclic substituents.
For instance, Schiff bases have been synthesized from 4-aminoantipyrine and substituted benzaldehydes under solvent-free conditions at room temperature, yielding excellent product yields in a short time. nih.gov Another example is the refluxing of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one with 4-methoxybenzo nih.govchemspider.comdioxole-5-carbaldehyde in ethanol (B145695) to produce the corresponding Schiff base. nih.gov
The amino group of 4-aminoantipyrine can also be acylated. For example, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide has been synthesized and its crystal structure determined. nih.gov
Below is a table summarizing examples of synthesized 4-aminoantipyrine derivatives with modified substituent patterns:
| Reactant with 4-aminoantipyrine | Resulting Derivative Class | Reference |
| Substituted Benzaldehydes | Schiff Bases | nih.gov |
| 2-Methoxybenzaldehyde | Schiff Base | nih.gov |
| 4-Methoxybenzo nih.govchemspider.comdioxole-5-carbaldehyde | Schiff Base | nih.gov |
| Formic Acid/Derivatives | Formamide | nih.gov |
| Aromatic Aldehyde and 8-hydroxyquinoline | Betti Base | researchgate.netnih.gov |
Introduction of Heterocyclic Moieties onto the this compound Scaffold
A significant area of research involves the introduction of various heterocyclic rings onto the 4-aminoantipyrine scaffold. This is typically achieved by reacting 4-aminoantipyrine with reagents that can undergo cyclization reactions to form new heterocyclic systems.
For example, aiming for the synthesis of new heterocyclic compounds containing a sulfonamido moiety, precursors derived from sulfanilamide (B372717) have been reacted with various active methylene (B1212753) compounds to produce pyran, pyridine (B92270), and pyridazine (B1198779) derivatives. nih.gov The reaction of such precursors with hydrazine (B178648) derivatives has yielded pyrazole (B372694) and oxazole (B20620) derivatives, while treatment with urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride has furnished pyrimidine (B1678525) and thiazine (B8601807) derivatives. nih.gov
Another approach involves the synthesis of a pyrazolone-thiadiazole hybrid molecule. This was achieved in a two-stage protocol starting from 4-aminoantipyrine to first form a thiourea derivative, which was then cyclized with carbon disulfide to yield a 1,3,4-thiadiazole (B1197879) ring attached to the 4-amino position of the antipyrine core. lgcstandards.com
The following table provides examples of heterocyclic moieties that have been introduced onto the 4-aminoantipyrine scaffold:
| Reagents/Method | Heterocyclic Moiety Introduced | Reference |
| Reaction with active methylene compounds | Pyran, Pyridine, Pyridazine | nih.gov |
| Reaction with hydrazine derivatives | Pyrazole, Oxazole | nih.gov |
| Reaction with urea, thiourea, guanidine | Pyrimidine, Thiazine | nih.gov |
| Two-stage protocol with CS₂ and chloroacetamide derivative | 1,3,4-Thiadiazole | lgcstandards.com |
Solid-Phase Synthesis Techniques for this compound Derivatives
While specific literature detailing the solid-phase synthesis of this compound and its derivatives is not extensively available, the principles of solid-phase organic synthesis (SPOS) provide a robust framework for the development of such methodologies. The solid-phase approach offers significant advantages for the generation of chemical libraries, including simplified purification and the potential for automation. This section outlines a rational and chemically sound strategy for the solid-phase synthesis of a diverse library of this compound derivatives, based on established methods for the synthesis of sulfonamides on solid supports.
The proposed synthetic strategy involves the immobilization of a key building block, 4-aminoantipyrine, onto a suitable resin. This resin-bound amine can then serve as a scaffold for the subsequent introduction of various sulfonyl chloride moieties, leading to a library of target compounds. The final step involves the cleavage of the desired this compound derivatives from the solid support.
Key Components of the Solid-Phase Synthesis:
Solid Support: Polystyrene resins, cross-linked with divinylbenzene, are a common choice for SPOS due to their chemical inertness and good swelling properties in a range of organic solvents. crsubscription.com TentaGel resins, which are polystyrene-polyethylene glycol graft copolymers, offer improved compatibility with polar solvents. crsubscription.com
Linker: The choice of linker is crucial as it connects the initial molecule to the solid support and dictates the conditions required for the final cleavage of the product. For the synthesis of sulfonamides, acid-labile linkers such as the Wang linker or the super acid-sensitive SASRIN linker are suitable. biosynth.com These linkers allow for the release of the final compound under moderately acidic conditions, which are typically compatible with the sulfonamide functionality.
Immobilization: The 4-aminoantipyrine scaffold is attached to the solid support via a suitable linker.
Derivatization: The resin-bound amine is reacted with a diverse range of sulfonyl chlorides in the presence of a base to form the corresponding sulfonamides. The use of a large excess of the sulfonyl chloride can drive the reaction to completion. crsubscription.com
Cleavage: The final this compound derivatives are cleaved from the solid support using an appropriate reagent, such as trifluoroacetic acid (TFA), to yield the desired products in solution. nih.gov
Detailed Research Findings and Methodologies:
The on-resin synthesis of sulfonamides is a well-established technique in combinatorial chemistry. nih.gov The general procedure involves the reaction of a resin-bound amine with a sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
A plausible reaction scheme for the solid-phase synthesis of this compound derivatives is as follows:
Attachment of 4-aminoantipyrine to the resin: A suitable protected 4-aminoantipyrine derivative, for instance, with a protected hydroxyl group if a Wang-type linker is used, is coupled to the resin.
Sulfonylation: The resin-bound 4-aminoantipyrine is then subjected to reaction with a variety of sulfonyl chlorides (R-SO₂Cl). This step allows for the introduction of chemical diversity into the final products.
Cleavage from the resin: The final this compound derivatives are released from the solid support by treatment with an acidic solution, such as a mixture of TFA and DCM.
The progress of the reactions on the solid support can be monitored using qualitative tests such as the ninhydrin (B49086) test for the presence of free amines. After cleavage, the crude product can be purified using standard techniques like high-performance liquid chromatography (HPLC).
The following interactive data table illustrates a potential library of this compound derivatives that could be synthesized using this solid-phase approach by varying the sulfonyl chloride reactant.
| Entry | R Group in Sulfonyl Chloride (R-SO₂Cl) | Resulting this compound Derivative |
| 1 | Methyl | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide |
| 2 | Ethyl | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanesulfonamide |
| 3 | Phenyl | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide |
| 4 | 4-Tolyl | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide |
| 5 | 4-Chlorophenyl | 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide |
| 6 | 2-Naphthyl | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)naphthalene-2-sulfonamide |
This solid-phase methodology provides a powerful tool for the rapid generation of a large number of this compound analogs for screening and lead optimization in drug discovery programs. The modular nature of this approach allows for the systematic exploration of the chemical space around the this compound scaffold.
Advanced Structural Characterization and Elucidation of Sulfamidopyrine and Its Analogs
Spectroscopic Analysis Techniques for Sulfamidopyrine Molecular Structure
Spectroscopic analysis is fundamental to confirming the molecular structure of this compound. Each technique offers unique insights, from the vibrational modes of covalent bonds to the precise arrangement of protons and carbons, the molecule's mass, and its electronic transitions.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational excitations in its covalent bonds. msu.edu The resulting spectrum is a unique fingerprint of the molecule's functional groups. spectroscopyonline.comyoutube.com The vibrations are categorized as stretching (a change in inter-atomic distance) or bending (a change in bond angle). libretexts.orgyoutube.com For this compound, key functional groups like the sulfonamide, aromatic ring, and pyrimidine (B1678525) ring exhibit characteristic absorption bands.
The IR spectrum of this compound displays several key absorption peaks that correspond to its constituent functional groups. The presence of both primary amine (NH₂) and secondary sulfonamide (N-H) groups results in distinct stretching vibrations. The sulfonyl group (SO₂) shows strong, characteristic asymmetric and symmetric stretching bands. Vibrations associated with the aromatic and pyrimidine rings further confirm the molecule's structure.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3470 - 3370 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3270 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1640 - 1590 | C=C and C=N Stretch | Aromatic & Pyrimidine Rings |
| ~1550 | N-H Bend | Sulfonamide (-SO₂NH-) |
| 1370 - 1330 | Asymmetric S=O Stretch | Sulfonyl (-SO₂-) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift, splitting pattern (multiplicity), and coupling constants provide detailed information about the electronic environment and connectivity of atoms. nanalysis.com
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift. Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets (e.g., doublets, triplets), with the spacing between the peaks defined by the coupling constant (J), measured in Hertz (Hz). libretexts.org
The ¹H NMR spectrum of this compound shows distinct signals for the protons on the aromatic ring, the pyrimidine ring, and the amine groups. The para-substituted benzene ring typically gives rise to two doublets. The protons on the pyrimidine ring appear at different chemical shifts due to their unique electronic environments. The amine (NH₂) and sulfonamide (NH) protons often appear as broad singlets, and their positions can be solvent-dependent.
Table 2: Typical ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' (Aromatic) | 7.9 - 8.1 | Doublet | ~8-9 |
| H-3', H-5' (Aromatic) | 6.6 - 6.8 | Doublet | ~8-9 |
| H-5 (Pyrimidine) | 7.1 - 7.3 | Triplet | ~5 |
| H-4, H-6 (Pyrimidine) | 8.5 - 8.7 | Doublet | ~5 |
| -NH₂ (Amine) | 5.8 - 6.0 | Broad Singlet | N/A |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap. The chemical shift of a carbon atom is also dependent on its electronic environment and hybridization state.
The ¹³C NMR spectrum for this compound would show separate signals for each of the ten carbon atoms in its structure, reflecting the symmetry and electronic nature of the aromatic and pyrimidine rings.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (Aromatic, S-substituted) | 128 - 130 |
| C-2', C-6' (Aromatic) | 152 - 154 |
| C-3', C-5' (Aromatic) | 113 - 115 |
| C-4' (Aromatic, N-substituted) | 123 - 125 |
| C-2 (Pyrimidine) | 158 - 160 |
| C-4, C-6 (Pyrimidine) | 160 - 162 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. kg.ac.rs High-resolution mass spectrometry can determine the precise molecular mass of a compound, which allows for the unambiguous determination of its molecular formula. researchgate.net Furthermore, when molecules are ionized, they often break apart into smaller, charged fragments. The pattern of these fragments provides valuable clues about the molecule's structure. libretexts.orgnih.gov
Sulfonamides exhibit characteristic fragmentation patterns, often involving the cleavage of the C-S and S-N bonds. nih.govresearchgate.net A common fragmentation pathway is the loss of a sulfur dioxide (SO₂) molecule. researchgate.netnih.gov The molecular formula of this compound is C₁₀H₁₀N₄O₂S.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| ~251.06 | Protonated Molecular Ion [M+H]⁺ |
| ~186 | Fragment from loss of SO₂ |
| ~156 | Fragment corresponding to [H₂N-C₆H₄-SO₂]⁺ |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores (light-absorbing groups) within the molecule. uobabylon.edu.iq In this compound, the conjugated system comprising the benzene ring and the pyrimidine ring acts as a significant chromophore.
The absorption of UV radiation by this compound is primarily due to π → π* electronic transitions within the aromatic and heterocyclic ring systems. elte.hulibretexts.org The position of the absorption maximum can be influenced by the solvent and the pH of the solution, as protonation or deprotonation of the acidic and basic functional groups can alter the electronic structure of the molecule. pharmahealthsciences.net The UV spectrum of sulfonamides typically shows a primary absorption band in the range of 260-280 nm. sielc.com
Table 5: UV-Vis Spectroscopic Data for this compound
| Wavelength of Maximum Absorption (λmax) | Type of Electronic Transition | Chromophore |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Crystallographic Studies of this compound and its Solid Forms
Crystallographic studies are fundamental to understanding the three-dimensional structure of a molecule and how it arranges itself in the solid state. These studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which in turn dictate the physicochemical properties of the material.
In related sulfonamides like sulfamethoxazole (B1682508), the crystal structure shows the presence of a two-dimensional hydrogen-bonded network. nih.gov The packing is often dominated by hydrogen bonds involving the amino group, the sulfonamide group, and nitrogen atoms on the heterocyclic ring. nih.govnih.gov These interactions define the supramolecular architecture of the crystal. For instance, in many sulfonamide structures, characteristic hydrogen bond motifs like chains and rings are observed. nih.gov
Table 1: Representative Crystallographic Data for a Sulfonamide Analog (Sulfamethoxazole) (Note: This data is for an analog and is presented for illustrative purposes only.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.635 |
| b (Å) | 5.486 |
| c (Å) | 25.79 |
| β (°) | 96.1 |
| Volume (ų) | 1215 |
| Z | 4 |
Data derived from studies on sulfamethoxazole.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is of great interest in the pharmaceutical industry. nih.gov
For many sulfonamides, different polymorphic forms arise from variations in the molecular conformation and intermolecular hydrogen bonding patterns. nih.gov Computational studies on sulfonamides like sulfamethoxazole and sulfamethazine have been used to understand the stability of different polymorphs. nih.gov These studies show that strong intermolecular hydrogen bonds and π-π stacking interactions are the primary forces driving the crystal packing in these systems. nih.gov
Table 2: Comparison of Polymorphic Forms in a Sulfonamide Analog (Note: This is a generalized representation for illustrative purposes.)
| Property | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Hydrogen Bonding Motif | Dimer | Catemer (Chain) |
| Relative Stability | More Stable | Less Stable |
The arrangement of molecules in a crystal lattice has a profound impact on the macroscopic properties of the solid. For sulfonamides, properties such as solubility and dissolution rate can be influenced by the strength of the intermolecular interactions in the crystal.
For example, the formation of different hydrogen bonding networks can affect how easily a solvent can penetrate the crystal lattice and dissolve the compound. In the case of silver sulfadiazine, a related sulfonamide, the crystal structure reveals that the silver atom is coordinated to multiple sulfadiazine molecules, forming a complex network that influences its properties. The molecules are also linked by sheets of N-H···O=S hydrogen bonds, a common feature in related sulfonamide structures.
Table 3: Structure-Property Relationships in Sulfonamides (Note: This table presents general trends observed in the sulfonamide class.)
| Structural Feature | Influence on Solid-State Property |
| Strong, extensive hydrogen bonding | Higher melting point, lower solubility |
| Planar molecular conformation | Facilitates π-π stacking, increasing lattice energy |
| Presence of multiple polymorphs | Variable solubility and bioavailability |
Mechanistic Investigations of Sulfamidopyrine Chemical Reactivity and Molecular Interactions
Reaction Mechanism Elucidation Involving Sulfamidopyrine
The transformation of the parent compound, Metamizole (B1201355), into its active forms is a critical first step that dictates its biological activity. The subsequent reactions of these metabolites are complex and influenced by various factors.
The initial chemical transformation of Metamizole is a rapid, non-enzymatic hydrolysis. Kinetic studies have focused on this initial degradation step as well as the subsequent degradation of its metabolites under various conditions.
The primary hydrolysis of Metamizole to 4-MAA is a well-documented, acid-catalyzed reaction. umich.edu Studies have shown that the degradation process often follows first-order or pseudo-first-order kinetics. For instance, the degradation of Metamizole by enzymatic extracts from white rot fungi was found to follow pseudo-first-order kinetics, with a determined rate coefficient. researchgate.net Similarly, the advanced oxidation process of the metabolite 4-aminoantipyrine (B1666024) (4-AA) also conforms to a pseudo-first-order reaction model. ub.edu
The rate of these transformations is highly dependent on environmental conditions, as detailed in section 4.1.3. For example, the hydrolysis of Metamizole is significantly accelerated at lower pH and higher temperatures. ebi.ac.uknih.gov The concentration of the drug itself is also a key factor; dilute solutions of Metamizole have been observed to hydrolyze more rapidly than more concentrated solutions. ebi.ac.ukresearchgate.netresearchgate.net
Table 1: Factors Influencing the Degradation Kinetics of Metamizole
| Factor | Observation | Kinetic Implication | Reference |
|---|---|---|---|
| pH | Rate of hydrolysis increases dramatically in acidic solutions (e.g., pH 2.5). | Acid-catalyzed hydrolysis is a major degradation pathway. | ebi.ac.uknih.govresearchgate.net |
| Temperature | Hydrolysis is significantly faster at 37°C compared to 21°C or 4°C. | Reaction rate is temperature-dependent, following Arrhenius-like behavior. | ebi.ac.uknih.govresearchgate.net |
| Concentration | Low concentrations (e.g., 0.01 mM) hydrolyze more rapidly than high concentrations (e.g., 0.1 M). | Reaction order may be complex; other factors may be involved at higher concentrations. | ebi.ac.ukresearchgate.netresearchgate.net |
| Matrix/Catalyst | Degradation follows pseudo-first-order kinetics in the presence of fungal enzymes (laccases, peroxidases). | Enzymatic catalysis provides an alternative degradation pathway. | researchgate.net |
The mechanistic pathway of Metamizole involves several key intermediates and degradation products. The primary and most crucial step is the non-enzymatic hydrolysis to the active metabolite 4-methylaminoantipyrine (4-MAA). nih.govgeneesmiddeleninformatiebank.nl
Subsequent metabolism of 4-MAA is an enzymatic process occurring in the liver, which generates further intermediates:
4-aminoantipyrine (4-AA): Formed via N-demethylation of 4-MAA. nih.govmdpi.com
4-formylaminoantipyrine (B29614) (4-FAA): Formed via oxidation of 4-MAA. nih.govmdpi.com
The metabolite 4-AA can be further acetylated to form 4-acetylaminoantipyrine (4-AAA). mdpi.com
Under specific chemical conditions, other reaction intermediates have been identified. For example, the reaction of 4-aminoantipyrine with phenols in the presence of an oxidizing agent like potassium ferricyanide (B76249) proceeds through an oxidative coupling mechanism to form a colored p-quinoneimide dye intermediate. juniperpublishers.comimpactfactor.org Furthermore, studies on the interaction of 4-aminoantipyrine derivatives with reactive oxygen species (ROS) have shown that reaction with hydroxyl radicals can lead to demethylation and hydroxylation of the aromatic ring. nih.gov In the presence of hemin, a component of heme-containing enzymes, the metabolite 4-MAA is believed to form an electrophilic intermediate, which may be linked to its biological effects and toxicity profile. nih.gov The degradation of Metamizole in aqueous solutions can also lead to the formation of formaldehyde. mdpi.com
Table 2: Identified Intermediates and Products in Metamizole/Sulfamidopyrine Reactions
| Precursor | Reaction/Condition | Identified Intermediate/Product | Reference |
|---|---|---|---|
| Metamizole | Non-enzymatic hydrolysis (aqueous solution) | 4-methylaminoantipyrine (4-MAA), Formaldehyde | ebi.ac.uknih.govmdpi.com |
| 4-methylaminoantipyrine (4-MAA) | Enzymatic metabolism (e.g., CYP450) | 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA) | nih.govmdpi.com |
| 4-aminoantipyrine (4-AA) | Enzymatic acetylation | 4-acetylaminoantipyrine (4-AAA) | mdpi.com |
| 4-aminoantipyrine (4-AA) | Oxidative coupling with phenols | p-Quinoneimide dye | juniperpublishers.comimpactfactor.org |
| 4-methylaminoantipyrine (4-MAA) | Reaction with hemin | Electrophilic intermediate | nih.gov |
The chemical reactivity and stability of this compound and its parent compound, Metamizole, are profoundly influenced by environmental factors, particularly pH, solvent composition, and temperature.
Effect of pH: The hydrolysis of Metamizole is highly pH-dependent. The rate of degradation increases significantly in acidic environments, indicating that the reaction is subject to acid catalysis. umich.edu At a low pH of 2.5, the hydrolysis of a dilute Metamizole solution can be completed in as little as 30 minutes, which is the highest rate observed in several studies. ebi.ac.uknih.govresearchgate.net
Effect of Solvent: The choice of solvent plays a critical role in the stability of Metamizole. The degradation reaction can be markedly inhibited by using methanol (B129727) as the solvent instead of water. researchgate.net This suggests that protic solvents capable of facilitating hydrolysis promote the degradation, while less protic or aprotic environments may enhance stability.
Effect of Temperature: As with most chemical reactions, temperature has a dramatic effect on the hydrolysis rate. Studies have confirmed that the reaction proceeds significantly faster at human body temperature (37°C) compared to room temperature (21°C) or refrigerated conditions (4°C). ebi.ac.uknih.gov This underscores the rapid conversion of the prodrug to its active form following administration.
Molecular Interaction Profiles of this compound with Chemical Entities
The pharmacological effects of this compound's active metabolites are derived from their interactions with specific biological molecules, most notably enzymes involved in inflammatory pathways.
The primary mechanism of action for the active metabolites of Metamizole, 4-MAA and 4-AA, involves the inhibition of cyclooxygenase (COX) enzymes, including COX-1 and COX-2. nih.govnih.gov These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
The inhibitory mechanism appears to be distinct from that of many traditional NSAIDs. Instead of competing directly with the substrate (arachidonic acid) for the catalytic site, the metabolites are thought to interfere with the enzyme's function by interacting with the Fe³⁺ ion within the heme prosthetic group of the COX enzyme. nih.govnih.gov Mass spectrometry data suggests the formation of a bond between the 4-amino group of the metabolites and the iron atom. nih.gov
Kinetic studies have shown that 4-MAA is a more potent inhibitor of both COX isoforms than 4-AA. nih.gov In studies on dogs, the minimum concentrations of 4-MAA required to produce 50% inhibition (IC₅₀) of COX-1 and COX-2 were determined to be 0.553 µg/mL and 0.926 µg/mL, respectively. mdpi.com
Beyond COX enzymes, the metabolism of 4-MAA itself is a site of enzymatic interaction. The conversion of 4-MAA to 4-AA and 4-FAA is primarily mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C19 and CYP2D6. nih.gov This metabolic step can be inhibited by known CYP inhibitors, such as ciprofloxacin (B1669076) (a CYP1A2 inhibitor), which can alter the pharmacokinetic profile of the metabolites. nih.gov
Table 3: Enzyme Interaction Profile of Metamizole Metabolites
| Metabolite | Target Enzyme | Interaction Type | Kinetic Parameter (IC₅₀) | Reference |
|---|---|---|---|---|
| 4-methylaminoantipyrine (4-MAA) | COX-1 | Inhibition (Heme interaction) | 0.553 µg/mL | nih.govmdpi.com |
| 4-methylaminoantipyrine (4-MAA) | COX-2 | Inhibition (Heme interaction) | 0.926 µg/mL | nih.govmdpi.com |
| 4-aminoantipyrine (4-AA) | COX-1 / COX-2 | Inhibition (Less potent than 4-MAA) | Not specified | nih.gov |
| 4-methylaminoantipyrine (4-MAA) | CYP1A2, CYP2C19, CYP2D6 | Substrate (Metabolism) | Not applicable | nih.gov |
Time-dependent inhibition (TDI) refers to a change in enzyme inhibitory potency over a period of incubation, which often suggests a more complex mechanism than simple, reversible binding, such as the formation of covalent bonds or very stable complexes. sygnaturediscovery.combioivt.com
For the metabolites of Metamizole, the primary interaction with COX enzymes is generally described as direct and reversible. plos.org However, some evidence points towards a more complex, potentially time-dependent process. The proposed interaction with the heme iron and the subsequent formation of an MAA radical and a stable MAA-hemin reaction product could represent a mechanism leading to a more persistent, inactivation-like inhibition. nih.govnih.gov NMR studies have confirmed the formation of a stable reaction product from MAA in the presence of hemin, which proceeds through an electrophilic intermediate. nih.gov Such reactive intermediates are often implicated in mechanism-based inactivation of enzymes.
The concept of TDI is particularly relevant for the cytochrome P450 enzymes that metabolize 4-MAA. While specific kinetic studies confirming TDI (e.g., determining inactivation rate constants, k_inact) for this compound metabolites are not widely available, the potential for drug-drug interactions via inhibition of CYP1A2 highlights the importance of understanding the full kinetic profile of these interactions. nih.gov Standard in vitro assays, such as the IC₅₀ shift assay, are typically used to determine if a compound is a time-dependent inhibitor of CYP enzymes. sygnaturediscovery.com This involves comparing the inhibitory potency of a compound with and without a pre-incubation period with the enzyme. A significant decrease in the IC₅₀ value after pre-incubation is indicative of time-dependent inhibition.
Enzyme-Inhibitor Binding Kinetics and Mechanisms
Saturatable Inhibition Kinetics
Saturatable inhibition kinetics are a hallmark of mechanism-based inhibitors and indicate that the inhibitor forms an initial, reversible complex with the enzyme before the irreversible inactivation step occurs. nih.gov This behavior is similar to Michaelis-Menten kinetics for substrates; as the inhibitor concentration increases, the rate of inactivation increases until it reaches a maximum (saturates), indicating that all enzyme active sites are occupied by the inhibitor. nih.govnih.gov
There is no available literature that describes the study of this compound exhibiting saturatable inhibition kinetics. Research on other compounds, such as aryl sulfamates and cyclic sulfamates, has demonstrated these kinetics against enzymes like Pseudomonas aeruginosa arylsulfatase (PARS), but similar investigations for this compound have not been published. nih.gov
Substrate Protection Phenomena
Substrate protection is an experimental observation used to confirm that an inhibitor binds at the active site of an enzyme. If an inhibitor's action is prevented or slowed in the presence of the enzyme's natural substrate, it suggests that the substrate and inhibitor are competing for the same binding site. researchgate.net
No experimental data could be found demonstrating substrate protection phenomena in the context of this compound's interaction with a target enzyme. This type of mechanistic study appears not to have been conducted or published for this specific compound.
Irreversible Inactivation Mechanisms
Irreversible inactivation occurs when an inhibitor covalently binds to an enzyme, permanently preventing its function. drugbank.com Aspirin is a classic example of an irreversible inhibitor of cyclooxygenase (COX) enzymes. youtube.com In contrast, many sulfonamides act as competitive inhibitors, which bind non-covalently and reversibly. drugbank.comdrugbank.com
This compound is identified as an impurity of Metamizole and is suggested to be an inhibitor of cyclooxygenase, but there is no evidence in the available literature to indicate that it acts via an irreversible inactivation mechanism. veeprho.com The general mechanism for sulfonamide antibiotics is the competitive (and therefore reversible) inhibition of the enzyme dihydropteroate (B1496061) synthetase. drugbank.comdrugbank.com Without specific studies, it cannot be concluded that this compound acts as an irreversible inhibitor.
Non-Covalent Interactions (e.g., Hydrogen Bonding, van der Waals Forces)
Non-covalent interactions are fundamental to the binding of a ligand (like a drug) to its protein target. ehu.eus These forces, which include hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions, dictate the specificity and affinity of the binding. frontiersin.orgrsc.orgusda.gov Hydrogen bonds form between electronegative atoms and a hydrogen atom attached to another electronegative atom, playing a crucial role in the structure of proteins and protein-ligand complexes. researchgate.net Van der Waals forces are weaker, short-range interactions that arise from temporary fluctuations in electron density around atoms.
While the theoretical importance of these interactions is clear, no specific studies have been published that characterize the particular non-covalent interactions between this compound and its putative target, cyclooxygenase. The precise hydrogen bonding patterns and the contribution of van der Waals forces to the binding affinity of this compound remain uninvestigated in the public domain.
Ligand-Target Binding Characterization (Chemical Perspectives)
The characterization of ligand-target binding from a chemical perspective involves identifying the binding site, determining the binding affinity (e.g., Kᵢ or Kᴅ), and understanding the structural and chemical features of both the ligand and the target that mediate the interaction. frontiersin.orgnih.govnih.gov This can be achieved through various experimental and computational methods. nih.govnih.govbonvinlab.org
This compound is known chemically as [(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)amino]methanesulfonic acid. solubilityofthings.com It is documented as an impurity of the drug Metamizole and is suggested to function through the inhibition of cyclooxygenase-3 (COX-3). veeprho.com However, a detailed chemical characterization of its binding to this or any other target is lacking. Notably, in a 2015 study performing virtual screening for COX inhibitors, this compound was included in a compound list but was ultimately unavailable for experimental testing, highlighting the scarcity of research on this molecule. researchgate.net The specific binding mode, affinity, and thermodynamic profile of this compound's interaction with its biological target have not been elucidated in the available scientific literature.
Computational and Theoretical Chemical Studies of Sulfamidopyrine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. helsinki.fiucr.edursc.orgmit.edu It is particularly well-suited for studying molecules of pharmaceutical interest. For a molecule like Sulfamidopyrine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G+(d,p), can be employed to determine a variety of molecular properties. nih.govnih.gov These calculations yield insights into the optimized molecular geometry, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and electronic properties. nih.govmdpi.com
Key molecular properties of sulfonamides that can be determined using DFT include:
Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.
Spectroscopic Properties: Theoretical vibrational frequencies and electronic transitions (UV-Vis spectra) can be calculated and compared with experimental data to confirm the molecular structure. nih.govnih.gov
Reactivity Descriptors: DFT provides values for chemical potential, hardness, softness, and electrophilicity, which help in predicting the molecule's reactivity. The Fukui function, another DFT-derived concept, can identify the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov
Table 1: Representative DFT-Calculable Properties for a Sulfonamide Structure Note: This table is illustrative and based on general findings for sulfonamides, not specific experimental or calculated data for this compound.
| Property | Typical Calculated Value/Information | Significance |
| HOMO-LUMO Energy Gap | 3-5 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment | 2-6 Debye | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Varies by atom (-0.8 to +0.5 e) | Shows the partial charge distribution, highlighting electron-rich and electron-deficient regions. |
| Vibrational Frequencies | ||
| SO₂ Asymmetric Stretch | ~1350-1390 cm⁻¹ | Characteristic band for the sulfonyl group, useful for spectroscopic identification. |
| SO₂ Symmetric Stretch | ~1160-1190 cm⁻¹ | Another key vibrational mode of the sulfonyl group. |
| N-H Stretch | ~3300-3400 cm⁻¹ | Indicates the presence of the sulfonamide N-H group, sensitive to hydrogen bonding. mdpi.com |
Analysis of Molecular Orbitals and Electron Density Distributions
The electronic behavior of a molecule is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uci.eduuni-muenchen.de The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally implies that the molecule is more reactive.
For a sulfonamide derivative like this compound, the HOMO is often localized on the aniline (B41778) or pyrimidine (B1678525) ring systems, which are electron-rich, while the LUMO may be distributed over the sulfonyl group and adjacent aromatic rings. researchgate.net Visualization of these orbitals provides a clear picture of where the molecule is most likely to undergo electrophilic or nucleophilic attack. uni-muenchen.de
The total molecular electron density, which can be mapped to create a Molecular Electrostatic Potential (MEP) surface, is another valuable output. The MEP map uses a color scale to illustrate the charge distribution across the molecule. mdpi.com
Red regions (negative potential) indicate areas of high electron density, which are prone to electrophilic attack. In this compound, these would likely be around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrimidine ring.
Blue regions (positive potential) signify electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atom on the sulfonamide nitrogen would be a likely positive site. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the exploration of its dynamic behavior. mdpi.comchemcomp.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com
Exploration of Conformational Landscapes
Molecules are not rigid structures; they are flexible and can adopt various shapes or conformations due to the rotation around single bonds. nih.govnih.gov MD simulations are an excellent tool for exploring the conformational landscape of a molecule like this compound. By simulating the molecule over a period of nanoseconds or longer, researchers can identify the most stable and frequently occurring conformations. researchgate.netnih.gov
This analysis is crucial because the biological activity of a drug is often dependent on its ability to adopt a specific conformation to fit into the binding site of a target protein. The results from an MD simulation can be analyzed to determine the probability distribution of key dihedral angles, revealing the molecule's conformational preferences.
Interactions in Solvated Environments
The behavior of a molecule in a biological system is heavily influenced by its interactions with the surrounding solvent, which is typically water. nih.govnih.gov MD simulations are particularly powerful for studying these interactions. arxiv.orgresearchgate.net By placing the molecule of interest (this compound) in a simulation box filled with explicit water molecules, one can observe how the solvent organizes around the solute. nih.govpeerj.com
Key insights from solvated MD simulations include:
Hydration Shells: The formation and structure of water layers around different parts of the molecule.
Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the solute and water, and within the solvent itself. For this compound, the sulfonamide group's N-H and O=S=O moieties would be key sites for hydrogen bonding with water.
Solvation Free Energy: Advanced simulation techniques can be used to calculate the free energy of transferring the molecule from a vacuum or a non-polar solvent to water, providing a measure of its hydrophilicity. nih.gov
Computational Modeling of Molecular Interactions
Understanding how a drug molecule interacts with its biological target is a central goal of medicinal chemistry. unibo.it Computational modeling, particularly molecular docking and advanced MD simulations, provides a window into these interactions at an atomic level. frontiersin.orgnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. nih.gov
For this compound, docking studies could be performed against a relevant biological target. The results would highlight:
Binding Pose: The most likely three-dimensional arrangement of this compound within the active site.
Key Interactions: Specific amino acid residues in the receptor that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. peerj.com
Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose and to observe the dynamic nature of the interaction over time. researchgate.netpeerj.com These simulations can reveal how the protein structure might adapt to the presence of the ligand and provide a more accurate estimation of the binding affinity.
Binding Site Prediction and Characterization
The prediction and characterization of a ligand's binding site on a biological target are foundational steps in structure-based drug design. rjb.romdpi.com These methods aim to identify and describe the specific pocket or groove on a protein where a molecule like this compound is most likely to bind, a process crucial for understanding its pharmacological effect. plos.org
Computational approaches to binding site prediction can be broadly categorized into geometry-based, energy-based, and knowledge-based methods. medsci.orgnih.gov Geometry-based methods identify cavities and pockets on the protein surface that are large enough to accommodate a ligand. Energy-based methods use a probe molecule to scan the protein surface and identify regions with favorable interaction energies. Knowledge-based methods, such as those using pharmacophore models, leverage information from known protein-ligand complexes to predict new binding sites. researchgate.netstudysmarter.co.uk A pharmacophore is an ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. studysmarter.co.uk
In the context of this compound, computational studies have identified it as a potential inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. uwm.edu A prospective virtual screening study utilized shape-based modeling to identify compounds from an in-house database that could potentially bind to these enzymes. studysmarter.co.ukuwm.edu In such studies, the three-dimensional structure of the target protein, often obtained from X-ray crystallography, is used to define the binding site. mdpi.com For COX enzymes, the active site is a long hydrophobic channel. The binding of sulfonamide-containing inhibitors typically involves the sulfonamide moiety coordinating with key residues deep within this channel.
The characterization of this compound's binding site within a target like COX-1 would involve analyzing the key amino acid residues that form the pocket and their potential interactions with the ligand. These interactions are critical for the stability of the protein-ligand complex.
Table 1: Predicted Interacting Residues for a Sulfonamide Inhibitor in a COX-type Binding Site
| Interaction Type | Key Residue Examples | Role in Binding |
| Hydrogen Bonding | Arginine, Histidine, Serine | Anchors the sulfonamide group within the active site. |
| Hydrophobic Interactions | Leucine, Valine, Isoleucine | Stabilize the phenyl and pyrimidine rings of the molecule. |
| π-π Stacking | Tyrosine, Phenylalanine, Tryptophan | Provides additional stabilization for aromatic ring systems. |
| van der Waals Contacts | Alanine, Glycine | Contribute to the overall shape complementarity and binding affinity. |
This table represents a generalized prediction for a sulfonamide inhibitor like this compound within a cyclooxygenase active site, based on common interactions observed for this class of inhibitors.
Interaction Energy Calculations
Once a potential binding pose is identified, interaction energy calculations are performed to quantify the strength of the association between the ligand and the protein. stackexchange.com These calculations are vital for ranking potential drug candidates and prioritizing them for further experimental testing. rsc.org Several computational methods are available, ranging from relatively fast molecular mechanics-based approaches to more accurate but computationally intensive quantum mechanics calculations. uwm.edu
Commonly used methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with a solvation free energy term. nih.gov The Linear Interaction Energy (LIE) method is another approach that estimates binding free energies based on the differences in the electrostatic and van der Waals interaction energies of the ligand with its surroundings in the bound and free states. nih.gov
While specific interaction energy calculations for the this compound-COX complex are not detailed in the available literature, a typical computational workflow would involve molecular dynamics (MD) simulations to generate a representative ensemble of complex conformations. nih.gov From these simulations, the interaction energies can be calculated. The total binding free energy (ΔG_bind) is typically decomposed into several components, as shown in the table below.
Table 2: Components of Binding Free Energy Calculation (MM/PBSA Example)
| Energy Component | Description | Contribution to Binding |
| ΔE_vdw | van der Waals Energy | Favorable (Negative) |
| ΔE_elec | Electrostatic Energy | Favorable (Negative) |
| ΔG_polar | Polar Solvation Energy | Unfavorable (Positive) |
| ΔG_nonpolar | Nonpolar Solvation Energy | Favorable (Negative) |
| -TΔS | Conformational Entropy | Unfavorable (Positive) |
| ΔG_bind | Total Binding Free Energy | Sum of all components |
This table outlines the typical energy components calculated in an MM/PBSA study to determine the binding free energy of a ligand like this compound to its target receptor. A more negative ΔG_bind indicates a stronger binding affinity.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights into the transformation of reactants into products. researchgate.netstudylib.net Reaction pathway modeling aims to map out the energetic landscape of a reaction, identifying stable intermediates and the high-energy transition states that connect them. nih.govnih.gov Characterizing the transition state—the fleeting, highest-energy point along the reaction coordinate—is crucial for understanding reaction kinetics and selectivity. researchgate.netstackexchange.commdpi.com
For a molecule like this compound, this could involve modeling its metabolic degradation pathways or the chemical reaction it might catalyze or inhibit. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), which can accurately describe the changes in electronic structure that occur during bond breaking and formation. researchgate.net The process involves locating the minimum energy structures for reactants, products, and any intermediates, and then searching for the saddle point on the potential energy surface that corresponds to the transition state. rsc.org
Although specific studies modeling the reaction pathways of this compound are not prominently available in the scientific literature, a hypothetical study could, for example, investigate the mechanism of its potential role in inhibiting an enzyme-catalyzed reaction. The calculations would determine the activation energy (the energy barrier from reactant to transition state), which is directly related to the reaction rate.
Table 3: Hypothetical Data from a Transition State Analysis of a Reaction Involving this compound
| Parameter | Description | Example Value (arbitrary units) |
| E_reactant | Energy of the Reactants | 0.0 kcal/mol |
| E_product | Energy of the Products | -20.0 kcal/mol |
| E_transition_state | Energy of the Transition State | +15.0 kcal/mol |
| ΔE_activation | Activation Energy (E_ts - E_reactant) | +15.0 kcal/mol |
| ΔE_reaction | Reaction Energy (E_product - E_reactant) | -20.0 kcal/mol |
| Imaginary Frequency | Vibrational mode of the transition state | -450 cm⁻¹ |
This table illustrates the kind of data generated from a computational study of a reaction mechanism. The activation energy is a key determinant of the reaction kinetics, while the imaginary frequency confirms the identity of the structure as a true transition state.
Development of Computational Methodologies Applied to this compound
The field of computational chemistry is continuously evolving, with new methods and algorithms being developed to improve accuracy and efficiency. nih.gov The development of these methodologies often involves testing and validation against known experimental data or applying them to challenging biological problems. rsc.org
New computational methodologies could be applied to a molecule like this compound to enhance the drug design process. For instance, advanced machine learning and artificial intelligence techniques are increasingly being used to predict drug-target interactions, pharmacokinetic properties, and potential toxicity with greater speed and accuracy. The development of more accurate force fields for molecular dynamics simulations or improved scoring functions for molecular docking would also refine the predictions made for compounds like this compound. nih.gov
While there is no evidence in the reviewed literature of new computational methods being specifically developed using this compound as a benchmark or test case, the compound could serve as a useful example within the broader class of sulfonamides for validating new predictive models. For example, a new method for predicting the solubility of drug candidates in different polymer matrices for amorphous solid dispersions could be tested on a set of compounds including this compound. nih.govrsc.org
Table 4: Application of Developing Computational Methodologies to a Drug Candidate
| Methodology | Application to this compound | Potential Outcome |
| AI-based Target Prediction | Screening this compound against a large database of protein structures. | Identification of novel, previously unknown biological targets (off-targets). |
| Enhanced Sampling MD | Simulating the binding/unbinding process of this compound to its target. | A more accurate calculation of binding kinetics (k_on, k_off rates). |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the enzymatic reaction in the active site with high accuracy. | Detailed insight into the electronic mechanism of inhibition. |
| Generative Chemistry Models | Using the this compound scaffold as a starting point. | Design of novel analogs with potentially improved potency or selectivity. |
This table provides examples of how emerging computational methodologies could be applied to a compound like this compound to advance its study and development.
Structure Reactivity Relationships in Sulfamidopyrine Derivatives Chemical Focus
Correlation of Structural Modifications with Chemical Reactivity Profiles
The reactivity of sulfamidopyrine derivatives is largely governed by the electrophilic character of the pyrimidine (B1678525) ring, particularly at the carbon atom bonded to the sulfonyl group. This position is prone to nucleophilic aromatic substitution (SNAr) reactions. Structural modifications, such as the introduction of various substituents onto the pyrimidine ring, can either enhance or diminish this electrophilicity, thus modulating the reaction rates.
Research on analogous 2-sulfonylpyrimidines has demonstrated that the nature and position of substituents on the pyrimidine ring have a profound impact on reactivity. nih.gov For instance, introducing electron-withdrawing groups (EWGs) onto the pyrimidine ring generally increases the rate of nucleophilic substitution, whereas electron-donating groups (EDGs) have the opposite effect. soton.ac.uk
A systematic study on 2-sulfonylpyrimidines (2-SPs) highlighted that substitution at the 5-position of the pyrimidine ring has the most significant effect on reactivity. nih.gov Strong mesomeric withdrawing groups (-M) like nitro (-NO₂) and carboxylate (-COOMe), as well as inductive withdrawing groups (-I) such as trifluoromethyl (-CF₃), were found to drastically increase the reaction rate. nih.gov Conversely, strong mesomeric donating groups (+M) like amino (-NH₂) and methoxy (B1213986) (-OMe) can significantly decrease or even completely inhibit reactivity under certain conditions. nih.gov
The following interactive table summarizes the effect of different substituents on the reactivity of 2-sulfonylpyrimidine derivatives, which serves as a model for understanding potential reactivity trends in this compound derivatives.
Alterations to the heterocyclic core itself also lead to dramatic changes in reactivity. For example, replacing the pyrimidine ring with a more electron-deficient 1,3,5-triazine (B166579) ring results in a substantial increase in reactivity. nih.gov This highlights the fundamental role of the aromatic system in modulating the electrophilicity of the reaction center.
Impact of Substituent Effects on Reaction Kinetics
The electronic effects of substituents directly influence the kinetics of reactions involving this compound derivatives. These effects can be broadly categorized as inductive and resonance effects, which alter the stability of intermediates and transition states during a reaction. The Hammett equation provides a quantitative framework for correlating reaction rates with substituent constants (σ), which represent the electron-donating or electron-withdrawing ability of a substituent.
Kinetic studies on the hydrolysis of pyrimidine nucleosides, which share the pyrimidine core with this compound, have shown that the rate of hydrolysis is significantly affected by substituents on the heterocyclic ring. acs.org For instance, the acid-catalyzed hydrolysis of purine (B94841) derivatives is much faster than that of pyrimidine derivatives. acs.org Within pyrimidine nucleosides, the substitution of a hydroxyl group for an amino group at position 4 can render the glycosidic bond more stable to hydrolysis. acs.org
In the context of SNAr reactions of 2-sulfonylpyrimidines, quantitative kinetic data reveals the magnitude of substituent effects. A study on the reaction of various 2-sulfonylpyrimidine derivatives with glutathione (B108866) (GSH) provided specific second-order rate constants (k). nih.gov These findings demonstrate a predictable modulation of reactivity over several orders of magnitude based on the electronic nature of the substituent.
The table below, based on data from reactions of 2-sulfonylpyrimidines, illustrates the quantitative impact of substituents on reaction rate constants, providing a model for predicting the kinetic behavior of substituted this compound derivatives.
These kinetic data underscore the principle that electron-withdrawing substituents accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction. Conversely, electron-donating groups destabilize this intermediate, thereby increasing the activation energy and slowing down the reaction.
Cheminformatic Approaches to Structure-Reactivity Pattern Recognition
Cheminformatics offers a powerful suite of computational tools to analyze and predict the structure-reactivity relationships of chemical compounds, including this compound derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are particularly valuable for establishing mathematical correlations between the chemical structure and the reactivity of a series of compounds. researchgate.net
These models typically involve the calculation of a wide range of molecular descriptors for each compound in a dataset. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. researchgate.net For instance, in a QSAR study of pyrimidine derivatives, descriptors such as dipole moment, atomic net charge, energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO), and log P have been used. scholarsresearchlibrary.com The energy of the LUMO, for example, can be indicative of the reactivity of an aromatic ring towards nucleophiles. researchgate.net
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are employed to build a predictive model. mdpi.com For example, a QSRR study on the sulfonation of amines, alcohols, and phenols utilized a genetic algorithm to select the most relevant descriptors, followed by MLR to construct the predictive model. researchgate.net Such models can then be used to predict the reactivity of new, unsynthesized derivatives.
For a series of this compound derivatives, a cheminformatic workflow for recognizing structure-reactivity patterns would typically involve:
Dataset Curation: Assembling a set of this compound derivatives with experimentally determined reactivity data (e.g., reaction rates or yields).
Descriptor Calculation: Computing a comprehensive set of molecular descriptors for each derivative using software like PaDEL-Descriptor or Dragon. mdpi.com
Model Building: Using techniques like MLR, Partial Least Squares (PLS), or more advanced machine learning methods to develop a QSRR model that correlates the descriptors with the observed reactivity. mdpi.com
Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation sets. mdpi.com
The resulting QSRR model can provide insights into which structural features are most influential in determining the reactivity of this compound derivatives, thereby guiding the design of new compounds with desired reactivity profiles. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions around the molecule, offering a more intuitive guide for structural modification. mdpi.com
Advanced Analytical Methodologies for Sulfamidopyrine Chemical Analysis
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatography is a fundamental technique for separating, identifying, and quantifying components within a mixture. phenomenex.com Its application is crucial in pharmaceutical analysis for assessing the purity of active ingredients and detecting any impurities. openaccessjournals.comtorontech.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for purity testing and quantification of drug substances. openaccessjournals.com It offers high accuracy, sensitivity, and reproducibility, making it an ideal tool for analyzing a broad range of compounds. openaccessjournals.com The principle of HPLC involves the separation of components as they are carried by a mobile phase through a stationary phase packed in a column. torontech.com
For the analysis of sulfonamides like Sulfamidopyrine, reversed-phase HPLC is a common approach. nih.gov The purity of a substance can be determined by comparing the chromatogram of a sample to that of a standard with a known concentration. chromforum.org The peak area of the analyte in the sample is compared to the peak area of the standard to calculate purity. chromforum.org A more robust method involves creating a calibration curve from standards at multiple concentrations. chromforum.org
Several factors are optimized to achieve effective separation, including the mobile phase composition, column type, temperature, and flow rate. pensoft.net For instance, a study on the simultaneous quantification of sulfacetamide (B1682645) sodium and prednisolone (B192156) sodium phosphate (B84403) utilized a C18 column with an isocratic elution system. researchgate.net The mobile phase consisted of a mixture of acetate (B1210297) buffer, acetonitrile, and methanol (B129727), with detection carried out using a diode-array detector. researchgate.net The accuracy of such methods is often validated through recovery studies, with acceptable recovery percentages typically falling between 98% and 102%. researchgate.netresearchgate.net
Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis
| Parameter | Example Condition | Reference |
|---|---|---|
| Column | C18 (5 µm, 100 Å, 4.6 x 150 mm) | researchgate.net |
| Mobile Phase | Acetate buffer (0.01 M, pH 7): Acetonitrile: Methanol (75:20:5 v/v/v) | researchgate.net |
| Flow Rate | 0.8 mL/min | researchgate.net |
| Detection | Diode-Array Detector | researchgate.net |
| Temperature | 30°C | researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposing. organomation.com It is widely employed in various fields, including pharmaceuticals, for quality control. organomation.comqa-group.com The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. phenomenex.comorganomation.com
A critical step in the GC analysis of many pharmaceutical compounds, including sulfonamides, is derivatization. sigmaaldrich.comjfda-online.com Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives, thereby improving their chromatographic behavior and thermal stability. sigmaaldrich.comjfda-online.com For sulfonamides, derivatization with reagents like diazomethane (B1218177) to form N1-methyl derivatives has been reported. researchgate.net This allows for their successful analysis by GC. researchgate.net
The choice of column is crucial for effective separation. For example, a column packing of 3% OV 101 on Gaschrom Q has been used for the analysis of N1-methyl derivatives of sulfonamides. researchgate.net After separation, the components are detected by a suitable detector, such as a flame ionization detector (FID), which is commonly used for the analysis of short-chain fatty acids after derivatization. nih.gov
Table 2: Example GC Conditions for Sulfonamide Analysis
| Parameter | Example Condition | Reference |
|---|---|---|
| Derivatization Agent | Diazomethane | researchgate.net |
| Column Packing | 3% OV 101 on Gaschrom Q | researchgate.net |
| Injector Temperature | 250°C | nih.gov |
| Detector | Flame Ionization Detector (FID) | nih.gov |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a powerful tool for comprehensive chemical analysis.
GC-MS for Volatile Derivative Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many drugs, derivatization is necessary before GC-MS analysis. jfda-online.com
The derivatization process makes the analytes more volatile and thermally stable. mdpi.com For example, n-tetradecanesulfonyl chlorides, which are prone to thermal degradation, can be converted to more stable N,N-diethylsulfonamides for accurate quantitative GC-MS analysis. researchgate.net Various derivatization reagents are available, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyl dimethylsilyl (TBDMS) derivatives with polar functional groups. sigmaaldrich.com
The mass spectrometer detects the separated components, providing information about their molecular weight and structure, which aids in their identification. biomedpharmajournal.org The fragmentation patterns observed in the mass spectra are often characteristic of specific compounds, allowing for confident identification. sigmaaldrich.com
LC-MS for Non-Volatile Derivative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which are common in the pharmaceutical industry. nih.gov
LC-MS can be used for the simultaneous analysis of multiple compounds in complex matrices. nih.gov For instance, a method for analyzing 21 sulfonamides and their metabolites in drinking water was developed using LC-MS/MS. nih.gov The samples were separated on a C15 column and analyzed under positive ion mode with multi-reaction monitoring. nih.gov
Derivatization can also be employed in LC-MS to improve separation and detection. mdpi.com A study on amino acid analysis utilized urea (B33335) as a derivatizing agent, which resulted in better separation on reversed-phase columns and an increased response in the UV detector. mdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers even greater sensitivity and resolution, allowing for the analysis of very low concentrations of analytes in complex biological samples. nih.gov
Table 3: LC-MS/MS Parameters for Sulfonamide Analysis in Water
| Parameter | Condition | Reference |
|---|---|---|
| Technique | LC-MS/MS | nih.gov |
| Column | C15 (2.1 mm x 100 mm, 1.7 µm) | nih.gov |
| Ionization Mode | Positive Ion Mode | nih.gov |
| Detection | Multi-reaction Monitoring | nih.gov |
| Quantification Limit | 0.03-0.63 ng/L | nih.gov |
Spectrophotometric Methods for Quantitative Chemical Analysis
Spectrophotometry is an analytical method based on the principle that substances absorb light at specific wavelengths. upi.edu It is a widely used technique for the quantitative determination of compounds in various fields, including pharmaceutical analysis. numberanalytics.comhunterlab.com
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative estimation of drugs. researchgate.net The method involves measuring the absorbance of a solution containing the analyte at its characteristic wavelength. researchgate.net According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. numberanalytics.com
For the analysis of sulfonamides, spectrophotometric methods often involve a diazotization reaction. nih.govasianpubs.org This reaction converts the primary aromatic amine group of the sulfonamide into a diazonium salt, which is then coupled with a chromogenic reagent to form a colored azo dye. asianpubs.org The absorbance of the resulting colored solution is then measured at the wavelength of maximum absorption (λmax). nih.gov For example, a method for the determination of some sulfonamide drugs involved their diazotization and coupling with 8-hydroxyquinoline (B1678124) in an alkaline medium, resulting in a red-colored product with an absorption maximum at 500 nm. nih.gov Another method for sulfamethoxazole (B1682508) used thymol (B1683141) as the coupling agent. asianpubs.org
The validity of spectrophotometric methods is often assessed by constructing a calibration curve, which plots absorbance versus concentration for a series of standard solutions. researchgate.net The linearity of the calibration curve, along with parameters like the limit of detection (LOD) and limit of quantification (LOQ), are important indicators of the method's performance. researchgate.net
Table 4: Spectrophotometric Analysis of Sulfonamides
| Analyte(s) | Reagent | λmax | Linearity Range | Reference |
|---|---|---|---|---|
| Sulfacetamide, Sulfadiazine, etc. | 8-hydroxyquinoline | 500 nm | 0.1-7.0 µg/mL | nih.gov |
| Sulfamethoxazole | Thymol | Not Specified | 1-10 µg/mL | asianpubs.org |
| Sulfadiazine | Thymol | Not Specified | 1-7 µg/mL | asianpubs.org |
| Sulfamethoxazole | 1,2-napthoquinone-4-sulphonic acid (NQS) | 460 nm | 5-50 µg/mL | researchgate.net |
Novel Sensor Development for Chemical Detection of this compound
While specific research on novel sensors exclusively for this compound is limited, the extensive development of sensors for other sulfonamides provides a strong foundation for its detection. tandfonline.combenthamdirect.comnih.gov The structural similarities within the sulfonamide family allow for the adaptation of established sensor technologies for the analysis of this compound. These technologies primarily fall into three categories: electrochemical sensors, optical sensors, and biosensors.
Electrochemical Sensors
Electrochemical sensors are a prominent and promising tool for the detection of sulfonamides due to their high sensitivity, rapid response, and low cost. benthamdirect.comresearchgate.net These sensors operate by measuring the changes in electrical signals (such as current or potential) that occur when the target analyte interacts with the electrode surface. nih.gov
The core of an electrochemical sensor is the working electrode, which is often modified with various materials to enhance its sensitivity and selectivity towards the analyte. For sulfonamide detection, carbon-based materials like glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed carbon electrodes (SPCE) are commonly used. nih.govresearchgate.net The electro-oxidation of the sulfonamide molecule at the electrode surface is the basis for its quantification. nih.gov
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are frequently employed for the electrochemical analysis of sulfonamides. nih.govnih.gov DPV, in particular, is favored for quantitative analysis due to its excellent sensitivity and ability to discriminate between the analyte signal and the background current. researchgate.net
To improve the performance of these sensors, the electrode surface can be modified with nanomaterials. For instance, multi-walled carbon nanotubes (MWCNTs) have been used to modify a glassy carbon electrode for the determination of sulfaguanidine, a related sulfonamide. researchgate.net This modification resulted in a significant enhancement of the oxidation peak current and a lower oxidation potential, indicating excellent electrocatalytic behavior. researchgate.net It is highly probable that a similar modification strategy could be successfully applied for the sensitive detection of this compound.
The table below summarizes the performance of various electrochemical sensors developed for the detection of different sulfonamides, which could be indicative of the potential performance for this compound sensors.
| Sensor Type | Target Analyte | Linear Range (µM) | Limit of Detection (µM) |
| MWCNT-GCE | Sulfaguanidine | 10 - 1000 | 10 |
| GCE | Sulfanilamide (B372717) | 5.0 - 74.7 | 0.92 |
| MWCNT-CPE | Paracetamol, Diclofenac, Naproxen, Aspirin | 0.5 - 80 | Not Specified |
Optical Sensors
Optical sensors represent another versatile platform for the detection of chemical compounds, including antibiotics. researchgate.netbohrium.com These sensors rely on changes in optical properties, such as absorbance or fluorescence, upon interaction with the analyte. bohrium.com
Colorimetric sensors are a type of optical sensor that produces a visible color change in the presence of the target molecule. mdpi.com A historical method for the determination of this compound involved a colorimetric reaction with ninhydrin (B49086). medchemexpress.com While this is a traditional spectrophotometric method, the principle can be adapted into modern, portable sensor formats. researchgate.netjocpr.com For instance, the integration of specific reagents onto solid supports like paper or polymer films can lead to the development of disposable test strips for rapid, on-site screening.
Fluorescence-based optical sensors offer higher sensitivity compared to colorimetric methods. bohrium.com These sensors utilize fluorescent probes that exhibit a change in their fluorescence intensity or wavelength when they bind to the analyte. While specific fluorescent probes for this compound are not widely reported, the development of such probes is a viable research direction.
Biosensors
Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal proportional to the concentration of a target analyte. nih.govfrontiersin.org The high specificity of the biological recognition element, such as an antibody or an aptamer, makes biosensors particularly attractive for the selective detection of compounds in complex matrices like biological fluids or food samples. bohrium.comnih.gov
Molecularly Imprinted Polymers (MIPs) are synthetic receptors that can be designed to have high selectivity for a target molecule. researchgate.netnih.gov The process involves polymerizing functional monomers around a template molecule (in this case, this compound). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target molecule. researchgate.net These MIPs can then be integrated with various transducer platforms, including electrochemical and optical sensors, to create highly selective biosensors. nih.gov
The development of MIP-based sensors for other sulfonamides, such as sulfamethoxazole and sulfadiazine, has been successfully demonstrated. mdpi.combohrium.com These sensors have shown good selectivity and sensitivity, suggesting that a similar approach could be readily applied to create a biosensor for this compound. nih.govbohrium.com
The following table provides examples of the performance of biosensors developed for the detection of various antibiotics, highlighting the potential for developing a sensitive this compound biosensor.
| Biosensor Type | Recognition Element | Target Analyte | Detection Method | Limit of Detection |
| Electrochemical | Molecularly Imprinted Polymer | Sulfamethoxazole | Voltammetry | Not Specified |
| Optical | Aptamer | Multiple Antibiotics | Colorimetry/Fluorescence | Varies with analyte |
| Electrochemical | Antibody | Multiple Antibiotics | Amperometry | Varies with analyte |
Q & A
Q. What gaps exist in understanding this compound’s mechanism of action in multidrug-resistant pathogens?
Q. How can systematic reviews improve meta-analyses of this compound’s cytotoxicity profiles?
- Method : Follow PRISMA guidelines to aggregate data. Use random-effects models to account for heterogeneity. Stratify by cell type (e.g., primary vs. immortalized) and exposure duration .
Ethical and Reporting Standards
Q. What ethical considerations apply to in vivo studies of this compound’s teratogenic effects?
- Guidelines : Adhere to ARRIVE 2.0 for experimental design transparency. Obtain IACUC approval for animal welfare. Include sham controls to distinguish drug-induced effects from procedural stress .
Q. How should researchers document this compound’s synthetic procedures for peer review?
- Reporting : Provide step-by-step protocols with hazard warnings (e.g., sulfonic acid handling). Deposit spectral data (NMR, IR) in supplementary materials. Reference IUPAC nomenclature to avoid ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
